N-(3,4-diaminobutyl)-2-methylpropanamide

Description

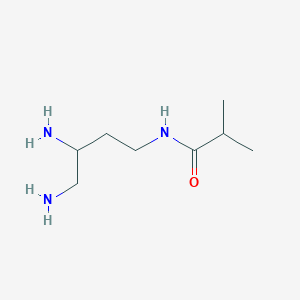

N-(3,4-Diaminobutyl)-2-methylpropanamide (CAS: 126441-13-2, molecular formula: C₈H₁₉N₃O) is a propanamide derivative characterized by a branched alkyl chain (2-methylpropanamide) and a 3,4-diaminobutyl substituent. The diaminobutyl group introduces two primary amine functionalities, which may enhance solubility in polar solvents and reactivity in chemical or biological systems.

Properties

CAS No. |

126441-13-2 |

|---|---|

Molecular Formula |

C8H19N3O |

Molecular Weight |

173.26 g/mol |

IUPAC Name |

N-(3,4-diaminobutyl)-2-methylpropanamide |

InChI |

InChI=1S/C8H19N3O/c1-6(2)8(12)11-4-3-7(10)5-9/h6-7H,3-5,9-10H2,1-2H3,(H,11,12) |

InChI Key |

VUGOKBLBWWXFOY-UHFFFAOYSA-N |

SMILES |

CC(C)C(=O)NCCC(CN)N |

Canonical SMILES |

CC(C)C(=O)NCCC(CN)N |

Synonyms |

Propanamide, N-(3,4-diaminobutyl)-2-methyl- |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural Features and Substituent Variations

The following table summarizes key structural differences between N-(3,4-diaminobutyl)-2-methylpropanamide and related compounds:

Key Observations :

- Aromatic vs. Aliphatic Substituents: Unlike 25a, 25b, and Propanil, which feature aromatic rings (e.g., dichlorophenyl, fluorobenzyl), the target compound has an aliphatic diaminobutyl group.

- Halogenation : Propanil and compounds 25a/25b/27a/27b contain chlorine or fluorine atoms, which enhance lipophilicity and pesticidal activity. The absence of halogens in the target compound may limit its bioactivity in similar applications .

Physical Properties :

- Melting Points: The target compound’s melting point is undocumented, but the diaminobutyl group may lower it compared to crystalline aromatic analogs (e.g., 25a at 123°C).

- Chromatography (Rf) : The target compound’s Rf value is unreported, but analogs like 25a (Rf = 0.69) and 25b (Rf = 0.68) show similar polarities despite structural differences .

Functional and Application-Based Comparisons

- Enzyme Inhibition : Compounds 25a and 25b were designed as inhibitors of Pseudomonas enzymes, leveraging their aromatic and halogenated groups for target binding. The target compound’s aliphatic amines may favor interactions with metalloenzymes or proton channels .

- Pesticidal Activity : Propanil (N-(3,4-dichlorophenyl)propanamide) is a commercial herbicide, highlighting the role of chlorinated aromatics in agrochemistry. The target compound’s lack of halogens may limit pesticidal utility but could reduce environmental toxicity .

- Solubility and Reactivity: The diaminobutyl group in the target compound likely enhances water solubility compared to halogenated or methoxylated derivatives (e.g., 25a, ).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.